molecular formula C17H17NO3 B2675751 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 866157-85-9

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2675751
CAS RN: 866157-85-9
M. Wt: 283.327
InChI Key: BMJAFFLXRYUBHZ-UHFFFAOYSA-N
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Description

The compound “4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. They are found in various natural products and have been studied for their biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring fused to an oxazine ring, with a methoxybenzyl group at the 4-position and a methyl group at the 2-position .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzoxazinones are known to undergo various chemical reactions. For example, they can react with nucleophiles at the carbonyl group, or undergo ring-opening reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxybenzyl and methyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Phytochemistry and Ecological Role

Compounds from the 1,4-benzoxazin-3(4H)-one class, including 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, have been extensively researched for their bioactivity in phytochemistry. These compounds exhibit diverse biological activities, such as antifungal, antimicrobial, and antifeedant effects. They are of interest due to their potential application in natural herbicide models and their role in the chemical defense mechanisms of plants. The ecological behavior of benzoxazinone-producing plants and the role of degradation products in these defense mechanisms are notable areas of interest (Macias et al., 2009).

Nano-Structured Ceria Recovery

In the field of material science, 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one related compounds, specifically benzoxazine dimers, have been used as ligands for rare earth metal ions like cerium(III) ion. This application is important for the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, highlighting its relevance in nanotechnology and materials engineering (Veranitisagul et al., 2011).

Synthesis and Antimicrobial Activities

Research has also been conducted on the synthesis of new compounds from the 1,4-benzoxazin-3(4H)-one class and their antimicrobial activities. Novel compounds synthesized from this class have shown significant antimicrobial properties, indicating potential applications in pharmaceuticals and biotechnology (Bektaş et al., 2007).

Soil Degradation Dynamics

In environmental science, studies have focused on the soil degradation dynamics of benzoxazinoids like 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Understanding the degradation process and biotransformation dynamics in soil is crucial for assessing the environmental impact and stability of these compounds, particularly in relation to their allelopathic capabilities and ecological interactions (Macias et al., 2004).

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-17(19)18(15-8-3-4-9-16(15)21-12)11-13-6-5-7-14(10-13)20-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJAFFLXRYUBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326108
Record name 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

866157-85-9
Record name 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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